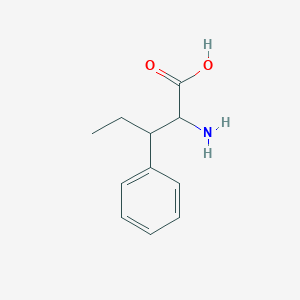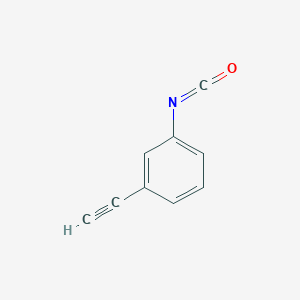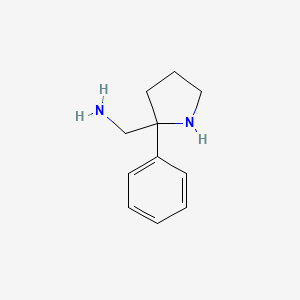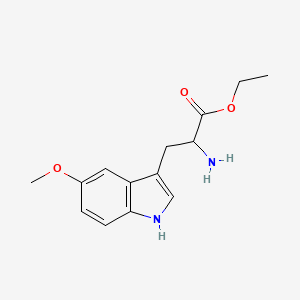
Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate typically involves several steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate. This reaction sequence leads to the formation of the Japp–Klingmann azo-ester intermediate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-(5-methoxy-1H-indol-3-YL)propanoate can be compared with other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-5-4-10(18-2)7-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3 |
InChI Key |
ZUOWUYQGWVXZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



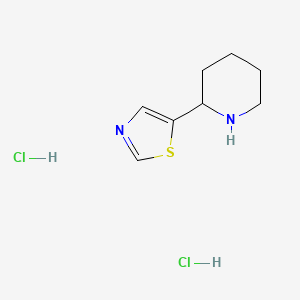
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

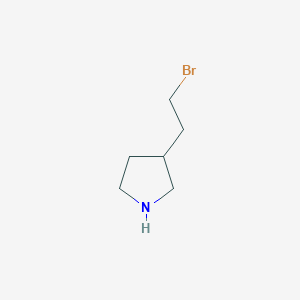
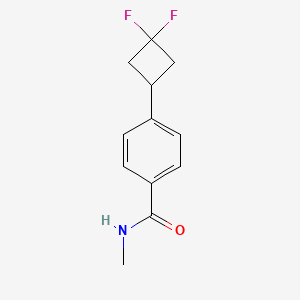
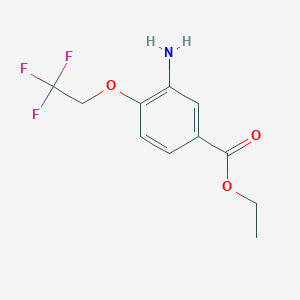
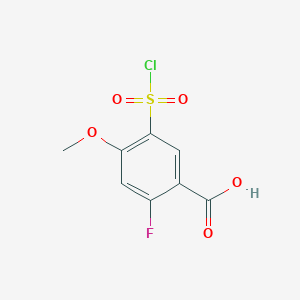
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
